molecular formula C17H26O2 B14733175 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate CAS No. 5454-16-0

4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate

Katalognummer: B14733175
CAS-Nummer: 5454-16-0
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: OOOVJAIDOOWQFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoate group attached to a phenyl ring, which is further substituted with a 2,4,4-trimethylpentan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate typically involves the esterification of 4-(2,4,4-Trimethylpentan-2-yl)phenol with propanoic acid or its derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinones or hydroquinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may be explored for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research into the medicinal properties of this compound could reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

Industry: In the industrial sector, this compound can be used as a stabilizer or additive in polymer formulations, enhancing the properties of plastics and resins.

Wirkmechanismus

The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further participate in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    4-(2,4,4-Trimethylpentan-2-yl)phenol: Shares the same phenyl and alkyl groups but lacks the ester functionality.

    4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate: Similar structure with an acetate group instead of a propanoate group.

Uniqueness: 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

5454-16-0

Molekularformel

C17H26O2

Molekulargewicht

262.4 g/mol

IUPAC-Name

[4-(2,4,4-trimethylpentan-2-yl)phenyl] propanoate

InChI

InChI=1S/C17H26O2/c1-7-15(18)19-14-10-8-13(9-11-14)17(5,6)12-16(2,3)4/h8-11H,7,12H2,1-6H3

InChI-Schlüssel

OOOVJAIDOOWQFJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.